molecular formula C16H16N2O4S B12615409 Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate CAS No. 921222-17-5

Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate

Cat. No.: B12615409
CAS No.: 921222-17-5
M. Wt: 332.4 g/mol
InChI Key: ODVASRVAMNXGCB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, a benzylsulfanyl group, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The benzylsulfanyl group is then introduced via a nucleophilic substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Safety measures are crucial due to the handling of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl 2,6-diamino-3-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance lipophilicity, aiding in membrane permeability, while the nitro group can participate in redox reactions, influencing the compound’s reactivity.

Comparison with Similar Compounds

Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate: Similar structure but with a methylsulfanyl group instead of benzylsulfanyl.

    Ethyl 2-amino-6-(phenylsulfanyl)-3-nitrobenzoate: Contains a phenylsulfanyl group, offering different steric and electronic properties.

    Ethyl 2-amino-6-(ethylsulfanyl)-3-nitrobenzoate: Features an ethylsulfanyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.

Biological Activity

Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C16H16N2O4S
  • Molecular Weight: 332.4 g/mol
  • IUPAC Name: Ethyl 2-amino-6-benzylsulfanyl-3-nitrobenzoate
  • CAS Number: 921222-17-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of Ethyl Benzoate: Introduction of the nitro group.
  • Reduction Reaction: The amino group is introduced through reduction.
  • Nucleophilic Substitution: The benzylsulfanyl group is added.
  • Purification: Final product purification via recrystallization or chromatography.

Industrial production may utilize automated reactors for efficiency and safety due to the handling of hazardous materials .

Biological Activity

Research indicates that this compound exhibits diverse biological activities, particularly in medicinal applications:

  • Antimicrobial Properties: The compound has shown potential against various bacterial strains, possibly through interaction with bacterial enzymes or receptors.
  • Anticancer Activity: Preliminary studies suggest it may inhibit tumor growth by modulating specific biological pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing cellular signaling cascades.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameSimilarity ScoreKey Features
Methyl 2-amino-3-nitrobenzoate0.96Lacks benzylsulfanyl group
Methyl 5-amino-2-nitrobenzoate0.93Different substitution pattern on the ring
Methyl 4-amino-2-nitrobenzoate0.93Variation in amino group position
Methyl 4-formyl-3-nitrobenzoate0.93Contains a formyl instead of an amino group
Ethyl 3-nitrobenzoate0.91Simpler structure without amino or sulfanyl groups

This table highlights the distinct features of this compound that may contribute to its unique biological activities .

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar compounds, providing insights into potential applications for this compound:

  • Antimycobacterial Activity: Research has shown that compounds with nitro groups exhibit enhanced activity against Mycobacterium tuberculosis, suggesting that this compound could have similar effects .
  • In vitro Studies: Laboratory tests have demonstrated that derivatives of nitro-containing compounds can significantly inhibit bacterial growth, indicating a promising avenue for further exploration .

Properties

CAS No.

921222-17-5

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2-amino-6-benzylsulfanyl-3-nitrobenzoate

InChI

InChI=1S/C16H16N2O4S/c1-2-22-16(19)14-13(9-8-12(15(14)17)18(20)21)23-10-11-6-4-3-5-7-11/h3-9H,2,10,17H2,1H3

InChI Key

ODVASRVAMNXGCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])SCC2=CC=CC=C2

Origin of Product

United States

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